molecular formula C17H40NO6P B12672212 Einecs 287-146-0 CAS No. 85409-75-2

Einecs 287-146-0

Cat. No.: B12672212
CAS No.: 85409-75-2
M. Wt: 385.5 g/mol
InChI Key: WXHCXKCTVWLZLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-tetrahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

C10H7OH+H2C10H11OH\text{C}_{10}\text{H}_{7}\text{OH} + \text{H}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{OH} C10​H7​OH+H2​→C10​H11​OH

where 1-naphthol (C${10}$H${7}$OH) is converted to 1,2,3,4-tetrahydro-1-naphthol (C${10}$H${11}$OH).

Industrial Production Methods

In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthol involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthaldehyde using oxidizing agents such as potassium permanganate (KMnO$_4$).

    Reduction: Further reduction can convert it to 1,2,3,4-tetrahydronaphthalene.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO$_4$) in an acidic medium.

    Reduction: Hydrogen gas (H$_2$) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO$_3$ and H$_2$SO$_4$) for nitration; halogens (Cl$_2$, Br$_2$) for halogenation.

Major Products

    Oxidation: 1,2,3,4-tetrahydro-1-naphthaldehyde.

    Reduction: 1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1,2,3,4-tetrahydro-1-naphthol can be compared with other similar compounds such as:

    1-naphthol: The parent compound, which is less hydrogenated and has different reactivity.

    1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties.

    Naphthalene: A non-hydrogenated aromatic compound with distinct chemical behavior.

The uniqueness of 1,2,3,4-tetrahydro-1-naphthol lies in its partially hydrogenated structure, which imparts specific reactivity and properties that are valuable in various applications.

Properties

CAS No.

85409-75-2

Molecular Formula

C17H40NO6P

Molecular Weight

385.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate

InChI

InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2

InChI Key

WXHCXKCTVWLZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Origin of Product

United States

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